molecular formula C15H13NO3S B2690022 N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097893-66-6

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2690022
CAS No.: 2097893-66-6
M. Wt: 287.33
InChI Key: FCQNTZUJMYHKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains thiophene and furan rings. Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Furan is a five-membered ring containing an oxygen atom. Both thiophene and furan derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Synthesis and Reactivity

Research has shown that furan and thiophene derivatives, including compounds structurally related to N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide, have been synthesized for various applications. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further processed to obtain thioamide derivatives. These compounds were subjected to electrophilic substitution reactions, showcasing the chemical versatility and reactivity of furan-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).

Antiviral Applications

A study by Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. This highlights the potential antiviral applications of compounds structurally similar to N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide, indicating their relevance in developing novel antiviral drugs (Yongshi et al., 2017).

Photovoltaic and Electronic Applications

Kim et al. (2011) explored phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The study found that derivatives using furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in photovoltaic and electronic applications (Kim et al., 2011).

Antimicrobial Activity

Compounds with furan and thiophene moieties, akin to N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide, have been synthesized and assessed for their antimicrobial properties. Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were evaluated for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Arora et al., 2013).

Stabilization and Material Science

Research on stabilizing furans for material science applications was conducted by Cao et al. (2017), who synthesized bridged difurans to improve the stability of furan molecules under ambient conditions. This work indicates the relevance of furan derivatives in material science, particularly in creating stable, conjugated materials for various applications (Cao et al., 2017).

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15(11-5-8-20-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-19-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQNTZUJMYHKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.